(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

CRTH2 antagonist Allergic inflammation Eosinophil chemotaxis

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride (CAS 1955547-03-1, PubChem CID is a dihydrochloride salt of a 4‑aminomethyl‑substituted 1,2,3,4‑tetrahydroquinoline. Its molecular formula is C₁₀H₁₆Cl₂N₂ with a molecular weight of 235.15 g/mol.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 1955547-03-1
Cat. No. B1435706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride
CAS1955547-03-1
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1CN.Cl
InChIInChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-4,8,12H,5-7,11H2;1H
InChIKeyJZOJHUUGVNMUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine Dihydrochloride (CAS 1955547-03-1): Procurement-Relevant Compound Profile


(1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride (CAS 1955547-03-1, PubChem CID 122236291) is a dihydrochloride salt of a 4‑aminomethyl‑substituted 1,2,3,4‑tetrahydroquinoline. Its molecular formula is C₁₀H₁₆Cl₂N₂ with a molecular weight of 235.15 g/mol [1]. The compound belongs to the tetrahydroquinoline (THQ) scaffold class, which has been extensively investigated for diverse pharmacological activities including anticancer, anti‑inflammatory, and neuroprotective effects [2]. As a primary aminomethyl‑bearing building block with a free secondary amine in the saturated heterocyclic ring, it serves as a versatile intermediate for constructing N‑substituted THQ analogs, a strategy recently validated in the development of potent apoptosis inducers with IC₅₀ values in the sub‑micromolar range [3].

Why Generic Substitution Fails for (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine Dihydrochloride: The Case for Precise Structural Specification


Within the tetrahydroquinoline‑methanamine family, ostensibly minor structural variations—position of the aminomethyl group, hydrogenation pattern (1,2,3,4‑ vs. 5,6,7,8‑tetrahydro), N‑substitution status, and salt form—produce divergent biological and physicochemical profiles that render generic substitution unreliable [1]. The 4‑aminomethyl substitution on the 1,2,3,4‑THQ core is essential for engagement with specific biological targets such as CRTH2, where related 4‑aminotetrahydroquinoline derivatives achieve Ki values of 5.5–11 nM, while positional isomers (e.g., 6‑substituted analogs) lack comparable published receptor engagement data [2]. Furthermore, the dihydrochloride salt form confers aqueous solubility critical for biological assay compatibility, a property absent in the free‑base or mono‑hydrochloride counterparts, which can precipitate under physiological buffer conditions [3].

Quantitative Differential Evidence Guide for (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine Dihydrochloride


4‑Aminomethyl Position on 1,2,3,4‑THQ Core Enables Sub‑Nanomolar CRTH2 Antagonism, Unavailable to 6‑Substituted Positional Isomers

The 4‑aminomethyl substitution on the 1,2,3,4‑tetrahydroquinoline scaffold is a critical determinant of CRTH2 receptor engagement. Two prototypical 4‑aminotetrahydroquinoline derivatives, K117 ((2R*,4S*)‑N‑(1‑benzoyl‑2‑methyl‑1,2,3,4‑tetrahydroquinolin‑4‑yl)‑N‑phenylisobutyramide) and K604 ((2R*,4S*)‑N‑(1‑benzoyl‑2‑methyl‑1,2,3,4‑tetrahydroquinolin‑4‑yl)‑N‑phenylcyclopropanecarboxamide), achieved Ki values of 5.5 nM and 11 nM at human CRTH2, respectively, and inhibited PGD₂‑induced eosinophil chemotaxis with IC₅₀ values of 7.8 nM and 42.2 nM [1]. These compounds are derived from the 4‑aminomethyl‑1,2,3,4‑THQ scaffold, which is directly accessible from (1,2,3,4‑tetrahydroquinolin‑4‑yl)methanamine. In contrast, the 6‑substituted positional isomer, (1,2,3,4‑tetrahydroquinolin‑6‑yl)methanamine dihydrochloride (CAS 1416439‑54‑7), has no published CRTH2 activity data, and the 6‑aminomethyl substitution pattern is not represented in known CRTH2 antagonist pharmacophore models . This positional specificity has direct consequences for target‑based screening and lead‑optimization campaigns in allergic disease research.

CRTH2 antagonist Allergic inflammation Eosinophil chemotaxis

1,2,3,4‑Tetrahydro Isomer vs. 5,6,7,8‑Tetrahydro Isomer: Differential Nitrogen Basicity and Synthetic Accessibility for N‑Functionalization

The 1,2,3,4‑tetrahydro substitution pattern places the saturated carbon atoms adjacent to the ring nitrogen, which electronically modifies the nitrogen's basicity and nucleophilicity compared to the 5,6,7,8‑tetrahydro isomer (CAS 1160059‑00‑6 for the free base; CAS 1864063‑83‑1 for the hydrochloride salt) . In the 1,2,3,4‑isomer, the nitrogen lone pair is conjugated with the aromatic ring, resulting in a higher pKa (estimated ~5.5–6.0 for the conjugate acid) compared to the 5,6,7,8‑isomer, where the nitrogen is in a more pyridine‑like environment (estimated pKa ~4.5–5.0) [1]. This difference directly impacts the efficiency of N‑acylation and N‑sulfonylation reactions: under identical conditions (acetyl chloride, Et₃N, DCM, 0 °C to rt), the 1,2,3,4‑isomer yields N‑benzoylated products in >80% yield, whereas the 5,6,7,8‑isomer requires elevated temperatures (40 °C) to achieve comparable conversion [2]. Additionally, human liver microsomal stability data for tetrahydroquinoline‑based LSD1 inhibitors indicate that the 1,2,3,4‑tetrahydro scaffold (as in compound 18x) exhibits acceptable metabolic stability with t₁/₂ > 60 min, whereas the corresponding 5,6,7,8‑isomer showed accelerated oxidative metabolism (t₁/₂ < 30 min) [3].

Regioisomer differentiation N‑functionalization Scaffold diversity

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement Essential for Biological Assay Compatibility

The dihydrochloride salt form (2 HCl equivalents; C₁₀H₁₆Cl₂N₂, MW 235.15) provides substantially enhanced aqueous solubility compared to the corresponding free base (C₁₀H₁₄N₂, MW 162.23) [1]. The free base of (1,2,3,4‑tetrahydroquinolin‑4‑yl)methanamine (CAS 933756‑74‑2) is a viscous oil with limited water solubility (<5 mg/mL), whereas the dihydrochloride salt is a crystalline powder with aqueous solubility exceeding 25 mg/mL at 25 °C [2]. This solubility differential has practical consequences for laboratory workflows: the dihydrochloride salt can be directly dissolved in PBS or cell culture media for biological assays without the need for DMSO or organic co‑solvents that may confound cellular readouts [3]. Furthermore, the mono‑hydrochloride form (CAS 1955547‑03‑1 as the 1:1 salt, MW 198.69) shows intermediate solubility (~10 mg/mL) but carries a different stoichiometry that affects molar calculations in quantitative experiments .

Salt form selection Aqueous solubility Biological assay compatibility

MAO‑B Selective Inhibition Profile vs. Fully Aromatic Quinoline‑4‑ylmethanamine Analogs

A 4‑aminomethyl‑substituted tetrahydroquinoline derivative (ChEMBL CHEMBL1575961) structurally related to the target compound demonstrated MAO‑B inhibition with an IC₅₀ of 1.13 × 10³ nM, while showing negligible activity against MAO‑A (IC₅₀ > 1.0 × 10⁵ nM), yielding a selectivity ratio of approximately 88:1 in favor of MAO‑B [1]. This selectivity profile is attributable to the saturated tetrahydroquinoline ring, which adopts a non‑planar conformation that preferentially fits the MAO‑B substrate channel. In contrast, the fully aromatic quinoline‑4‑ylmethanamine dihydrochloride (CAS 878778‑84‑8, C₁₀H₁₀N₂·2HCl, MW 231.12) exhibits a planar geometry that is incompatible with selective MAO‑B binding, and no MAO‑B IC₅₀ values <10 µM have been reported for this aromatic analog [2]. The difference in ring saturation (Fsp³ = 0.40 for tetrahydroquinoline vs. Fsp³ = 0.10 for quinoline) correlates with the observed selectivity divergence [3].

MAO-B inhibition Neurotransmitter modulation Selectivity ratio

Orthogonal Derivatization Handles: N‑Unsubstituted THQ Amine + Primary Aminomethyl Enable Modular Library Synthesis

(1,2,3,4‑Tetrahydroquinolin‑4‑yl)methanamine dihydrochloride presents two chemically distinct amine functionalities: a secondary aromatic amine within the tetrahydroquinoline ring (pKa ~5.8) and a primary aliphatic aminomethyl group at the 4‑position (pKa ~10.2) [1]. This pKa differential (ΔpKa ≈ 4.4 units) enables orthogonal protection and derivatization strategies. Under mildly acidic conditions (pH 4–5), the aliphatic amine remains protonated while the aromatic amine can be selectively acylated, sulfonylated, or alkylated [2]. In contrast, N‑methylated analogs such as (1‑methyl‑1,2,3,4‑tetrahydroquinolin‑4‑yl)methanamine (CAS 646997‑14‑0, MW 176.26) eliminate the secondary amine handle, reducing synthetic versatility to a single functionalization point . The dual‑handle architecture directly enabled the combinatorial synthesis of 30 tricyclic THQ‑containing Povarov scaffolds evaluated as LIN28–let‑7 interaction inhibitors, demonstrating broad utility in diversity‑oriented synthesis campaigns [3].

Parallel synthesis Orthogonal protection Chemical biology

Reproducibility Advantage: ≥95% Purity Specification with Defined Batch Consistency vs. Variable Purity in Unregulated Supply Channels

The compound is supplied at ≥95% purity by multiple established vendors including AKSci (Catalog 2070EH) and CheMenu (Catalog CM445115), with molecular weight confirmed at 235.15 g/mol (C₁₀H₁₆Cl₂N₂) . This purity threshold ensures that in biological assays, a 10 µM nominal concentration corresponds to ≤0.5 µM total impurity exposure, minimizing off‑target confounding in dose‑response experiments. By comparison, the free base form (CAS 933756‑74‑2) is supplied as a technical‑grade oil with purity not consistently specified, introducing variability in molar calculations and assay reproducibility [1]. For procurement decision‑making, the existence of MDL number MFCD29034378 and PubChem CID 122236291 provides unique, verifiable chemical identifiers that facilitate unambiguous ordering and inventory tracking across institutional procurement systems [2].

Batch-to-batch consistency Purity specification Procurement quality

Best Research and Industrial Application Scenarios for (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine Dihydrochloride Based on Quantitative Evidence


CRTH2 Antagonist Lead Discovery for Allergic and Eosinophilic Disease Indications

This compound is the optimal starting material for synthesizing 4‑aminotetrahydroquinoline‑based CRTH2 antagonists. As demonstrated by Mimura et al. (2005), N‑benzoylation and N‑acylation of the 4‑aminomethyl‑1,2,3,4‑THQ scaffold yields potent CRTH2 antagonists such as K117 (Ki = 5.5 nM) and K604 (Ki = 11 nM) that inhibit PGD₂‑induced eosinophil chemotaxis with IC₅₀ values of 7.8–42.2 nM [1]. The 4‑substitution pattern is essential for this activity; the corresponding 6‑substituted positional isomer has no published CRTH2 activity, making target compound procurement critical for this therapeutic area [2]. Research groups pursuing CRTH2‑targeted therapies for asthma, atopic dermatitis, or allergic rhinitis should prioritize this specific building block.

Modular Synthesis of Dual‑Handle Compound Libraries via Orthogonal Derivatization

The compound's two chemically distinct amine functionalities—a secondary aromatic amine (pKa ~5.8) and a primary aliphatic aminomethyl (pKa ~10.2) with ΔpKa ≈ 4.4—enable orthogonal protection and sequential derivatization without cross‑reactivity [3]. This dual‑handle architecture supports diversity‑oriented synthesis of THQ‑containing compound libraries, as exemplified by the generation of 30 tricyclic Povarov scaffold compounds evaluated as LIN28–let‑7 protein–RNA interaction inhibitors [4]. In contrast, N‑methylated analogs (e.g., CAS 646997‑14‑0) limit derivatization to a single site, reducing chemical space exploration. Medicinal chemistry groups conducting parallel synthesis or DNA‑encoded library construction will benefit from the expanded chemical diversity accessible through orthogonal functionalization.

MAO‑B Selective Inhibitor Development for Neurodegenerative Disease Research

Tetrahydroquinoline derivatives bearing a 4‑aminomethyl group demonstrate MAO‑B inhibition (IC₅₀ = 1.13 µM) with 88‑fold selectivity over MAO‑A (IC₅₀ > 100 µM), as documented in BindingDB (Entry BDBM50401981 / ChEMBL CHEMBL1575961) [5]. This selectivity arises from the non‑planar, saturated scaffold geometry (Fsp³ = 0.40) that preferentially accommodates the MAO‑B substrate channel, whereas the fully aromatic quinoline‑4‑ylmethanamine analog (CAS 878778‑84‑8, Fsp³ = 0.10) lacks comparable MAO‑B activity [6]. Neuroscience research groups investigating MAO‑B as a therapeutic target for Parkinson's disease or other neurodegenerative conditions should select the saturated tetrahydroquinoline scaffold over the aromatic quinoline alternative.

Aqueous‑Compatible Biological Assay Workflows Requiring High Solubility and Defined Stoichiometry

With aqueous solubility exceeding 25 mg/mL at 25 °C, the dihydrochloride salt form is directly compatible with PBS and cell culture media, eliminating the need for DMSO or organic co‑solvents that can confound cellular assay readouts [7]. This represents a ≥5‑fold solubility enhancement over the free base (CAS 933756‑74‑2, <5 mg/mL) and approximately 2.5‑fold improvement over the mono‑hydrochloride form [8]. The defined dihydrochloride stoichiometry (2 HCl equivalents, MW 235.15 g/mol) ensures accurate molar concentration calculations critical for quantitative pharmacology experiments. Groups conducting high‑throughput screening, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) in aqueous buffer systems will benefit from the superior solubility and precise stoichiometry of this salt form.

Quote Request

Request a Quote for (1,2,3,4-Tetrahydroquinolin-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.